molecular formula C14H9ClF3NO2 B11954433 4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate CAS No. 14353-07-2

4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate

Cat. No.: B11954433
CAS No.: 14353-07-2
M. Wt: 315.67 g/mol
InChI Key: SOGNUIAPFCWAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C15H11ClF3NO2 It is known for its unique structure, which includes a chlorophenyl group and a trifluoromethylphenyl group connected by a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate typically involves the reaction of 4-chlorophenyl isocyanate with 3-(trifluoromethyl)phenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:

    Temperature: Typically maintained at room temperature or slightly elevated.

    Solvent: Common solvents used include dichloromethane or toluene.

    Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of 4-chlorophenyl isocyanate and 3-(trifluoromethyl)phenol.

    Reaction: Conducting the reaction in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The carbamate linkage can be hydrolyzed in the presence of acids or bases, resulting in the formation of 4-chlorophenol and 3-(trifluoromethyl)phenol.

Common Reagents and Conditions

    Nucleophiles: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-chlorophenol and 3-(trifluoromethyl)phenol.

Scientific Research Applications

4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-Chloro-3-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate

Uniqueness

4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate is unique due to its specific combination of a chlorophenyl group and a trifluoromethylphenyl group. This unique structure imparts distinctive chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

14353-07-2

Molecular Formula

C14H9ClF3NO2

Molecular Weight

315.67 g/mol

IUPAC Name

(4-chlorophenyl) N-[3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C14H9ClF3NO2/c15-10-4-6-12(7-5-10)21-13(20)19-11-3-1-2-9(8-11)14(16,17)18/h1-8H,(H,19,20)

InChI Key

SOGNUIAPFCWAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OC2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.